Metazocine is primarily classified as a mixed agonist-antagonist opioid analgesic. Its analgesic effects are mediated through its interaction with the mu opioid receptor, although it also exhibits significant activity at kappa opioid receptors, which may contribute to its dysphoric and hallucinogenic side effects. Due to these properties, metazocine is categorized as a Schedule II controlled substance in the United States under the Controlled Substances Act of 1970, indicating its potential for abuse and dependence .
The synthesis of metazocine can be achieved through a variation of morphinan synthesis techniques. Key steps in the synthesis include:
These steps highlight the intricate nature of its synthetic pathway, requiring careful control of reaction conditions to achieve optimal yields.
Metazocine has the molecular formula and a molar mass of approximately 231.339 g/mol. The structural representation reveals a complex arrangement characteristic of benzomorphan derivatives. Notably, it features:
The three-dimensional structure can be visualized using various molecular modeling software tools that allow for an understanding of its spatial configuration and potential interactions with biological targets .
Metazocine participates in various chemical reactions typical for opioid compounds:
The mechanism by which metazocine exerts its analgesic effects involves:
This dual action contributes to both its therapeutic effects and adverse effects.
Metazocine exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and therapeutic application.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3